2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole
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Overview
Description
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a methyl group, a nitro group, and a 4-methylbenzene-1-sulfonyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole typically involves multiple steps. One common method includes the nitration of 2-methylbenzimidazole to introduce the nitro group. This is followed by the sulfonylation of the nitro-substituted benzimidazole using 4-methylbenzene-1-sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-amino-1H-benzimidazole.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydroquinolin-4(1H)-one
- 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine
Uniqueness
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-6-nitro-1H-benzimidazole is unique due to the presence of both a nitro group and a sulfonyl group on the benzimidazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
113016-86-7 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-6-13(7-4-10)23(21,22)17-11(2)16-14-8-5-12(18(19)20)9-15(14)17/h3-9H,1-2H3 |
InChI Key |
UGFDGJWRDDRDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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